molecular formula C14H13BrN2O2 B7759665 3-Carbamoyl-1-phenacylpyridinium bromide CAS No. 5469-10-3

3-Carbamoyl-1-phenacylpyridinium bromide

Cat. No. B7759665
CAS RN: 5469-10-3
M. Wt: 321.17 g/mol
InChI Key: XWYLXEIXVJBLRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Carbamoyl-1-phenacylpyridinium bromide is a useful research compound. Its molecular formula is C14H13BrN2O2 and its molecular weight is 321.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Carbamoyl-1-phenacylpyridinium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Carbamoyl-1-phenacylpyridinium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

1-phenacylpyridin-1-ium-3-carboxamide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2.BrH/c15-14(18)12-7-4-8-16(9-12)10-13(17)11-5-2-1-3-6-11;/h1-9H,10H2,(H-,15,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYLXEIXVJBLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC(=C2)C(=O)N.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Carbamoyl-1-phenacylpyridinium bromide

CAS RN

5469-10-3
Record name NSC27028
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27028
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

17.5 g of phenacyl bromide was dissolved in 16 ml of acetone combined with a hot solution prepared by dissolving 10.73 g of nicotinamide in 24 ml of alcohol, and heated for 5 minutes on a steam bath. After cooling, crystals thus formed were collected by filtration and washed with alcohol and benzene to obtain 15.5 g of slightly yellow crystals (3-carbamoyl-1-phenacylpyridinium bromide).
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
10.73 g
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
24 mL
Type
solvent
Reaction Step Two

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